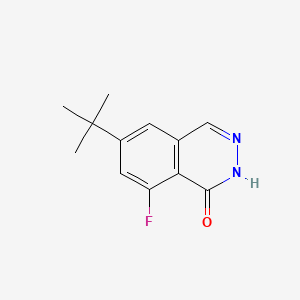

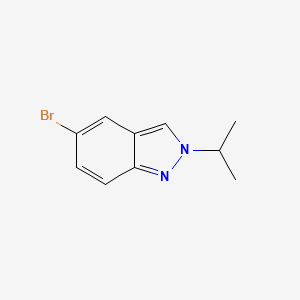

![molecular formula C8H5BrN2O2 B567482 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 1234616-06-8](/img/structure/B567482.png)

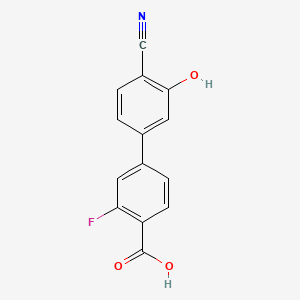

8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . It is a solid substance stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O2/c9-6-3-5(8(12)13)4-11-2-1-10-7(6)11/h1-4H,(H,12,13) . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature . It has a molecular weight of 241.04 .Scientific Research Applications

Regioselective Pd-Catalyzed Suzuki–Miyaura Borylation Reaction

A study explored the palladium-catalyzed Suzuki–Miyaura borylation reactions for preparing active agents, focusing on the dimerization product of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. This research highlighted the potential anti-cancer and anti-TB (tuberculosis) applications of the synthesized compounds. Some derivatives exhibited moderate TB activity against the H37Rv strain and notable potency in NCI-60 anti-cancer screening across nine cancer panels (Sanghavi et al., 2022).

Synthesis and Characterization of Derivatives

Another study reported the synthesis and characterization of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives. This research contributes to the chemical library of bromoimidazo[1,2-a]pyridine derivatives, providing a foundation for further exploration in various scientific applications (Achugatla et al., 2017).

Efficient Synthesis of New 8-Aryl Tricyclic Pyridinones

In a related study, the efficient synthesis of new tricyclic pyridinones from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine was demonstrated. This work illustrates the versatility of bromoimidazo[1,2-a]pyridine derivatives in synthesizing complex heterocyclic compounds, potentially useful in medicinal chemistry and materials science (Castera-Ducros et al., 2006).

Anti-Hepatitis B Virus Activity

Research into the anti-hepatitis B virus (HBV) activity of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives showcased the potential therapeutic applications of these compounds. Several derivatives were found to be effective in inhibiting the replication of HBV DNA in HepG2.2.15 cells, highlighting their relevance in antiviral research (Chen et al., 2011).

Continuous Flow Synthesis of Functionalized Heterocycles

A significant advance in the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids was achieved through continuous flow synthesis, demonstrating a more efficient approach than traditional in-flask methods. This innovation opens new avenues for the rapid and scalable production of imidazo[1,2-a]pyridine derivatives, with implications for pharmaceutical development and other fields (Herath et al., 2010).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Mechanism of Action

Target of Action

The primary target of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid is the respiratory system . This suggests that the compound may interact with proteins or enzymes involved in respiratory processes.

Mode of Action

Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to undergo various radical reactions for direct functionalization . These reactions, facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies, could potentially alter the function of the target proteins or enzymes .

Pharmacokinetics

Its solid physical form and room temperature storage and shipping conditions suggest that it may have good stability, which could potentially influence its bioavailability.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that this compound may also have potent biological effects.

Action Environment

Its storage at room temperature suggests that it may be stable under normal environmental conditions.

Properties

IUPAC Name |

8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-3-5(8(12)13)4-11-2-1-10-7(6)11/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZFQMHWQNIOKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dibromoimidazo[1,2-a]pyridine](/img/structure/B567400.png)

![2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B567419.png)

![2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole](/img/structure/B567421.png)